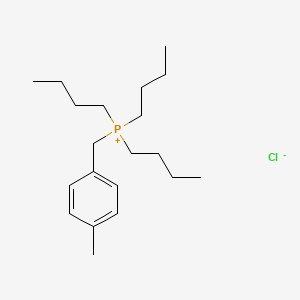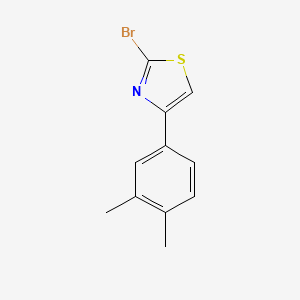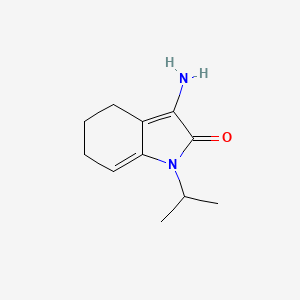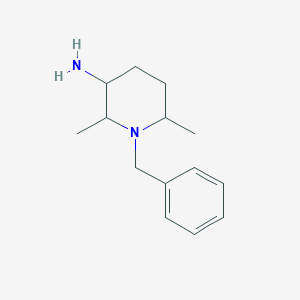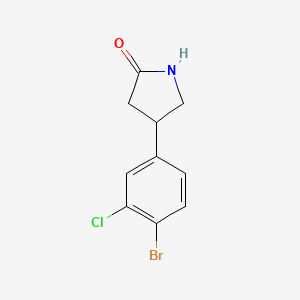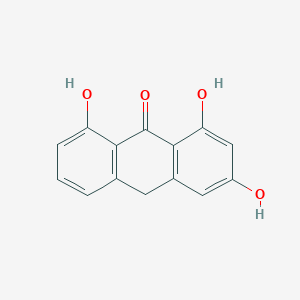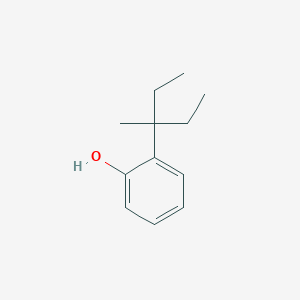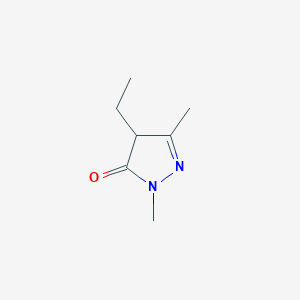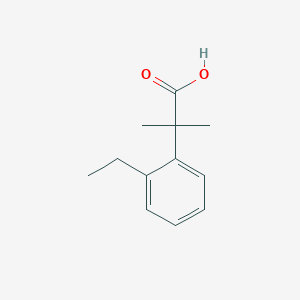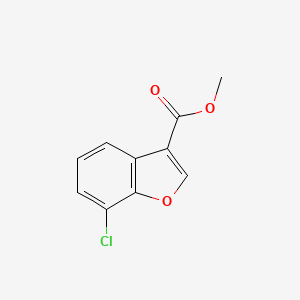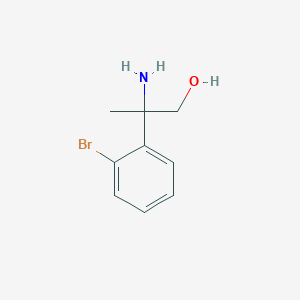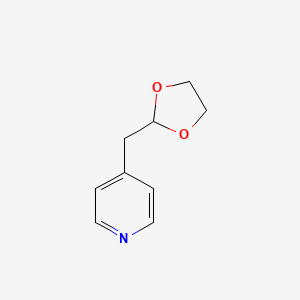
4-((1,3-Dioxolan-2-yl)methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1,3-Dioxolan-2-yl)methyl)pyridine is an organic compound with the molecular formula C8H9NO2 It features a pyridine ring substituted with a 1,3-dioxolane moiety at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,3-Dioxolan-2-yl)methyl)pyridine typically involves the reaction of 4-pyridinemethanol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds via the formation of a cyclic acetal (1,3-dioxolane) through the condensation of the hydroxyl group of 4-pyridinemethanol with ethylene glycol.
Starting Materials: 4-pyridinemethanol, ethylene glycol
Catalyst: Acid catalyst (e.g., p-toluenesulfonic acid)
Reaction Conditions: Reflux in toluene with continuous removal of water using a Dean-Stark apparatus
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions
4-((1,3-Dioxolan-2-yl)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding pyridine carboxylic acids.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to yield reduced pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the 2- and 6-positions, using reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid
Reduction: H2 gas with Pd/C catalyst
Substitution: NaH in dimethylformamide (DMF), alkyl halides
Major Products
Oxidation: Pyridine carboxylic acids
Reduction: Reduced pyridine derivatives
Substitution: Alkylated pyridine derivatives
科学的研究の応用
4-((1,3-Dioxolan-2-yl)methyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism by which 4-((1,3-Dioxolan-2-yl)methyl)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The 1,3-dioxolane moiety can enhance the compound’s stability and bioavailability, facilitating its interaction with molecular targets.
類似化合物との比較
Similar Compounds
4-(1,3-Dioxolan-2-yl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
4-(1,3-Dioxolan-2-yl)methylbenzene: Features a methyl group attached to the benzene ring.
2-(1,3-Dioxolan-2-yl)pyridine: The 1,3-dioxolane moiety is attached at the 2-position of the pyridine ring.
Uniqueness
4-((1,3-Dioxolan-2-yl)methyl)pyridine is unique due to the specific positioning of the 1,3-dioxolane moiety on the pyridine ring, which can influence its reactivity and interactions compared to other similar compounds. This unique structure can lead to distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
4-(1,3-dioxolan-2-ylmethyl)pyridine |
InChI |
InChI=1S/C9H11NO2/c1-3-10-4-2-8(1)7-9-11-5-6-12-9/h1-4,9H,5-7H2 |
InChIキー |
AUFWXLMQFDXOJW-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)CC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


